Benzaldehyde pyridylhydrazone
Description
Benzaldehyde pyridylhydrazone is a hydrazone derivative formed by the condensation of benzaldehyde (an aromatic aldehyde) with pyridylhydrazine. The hydrazone linkage (–NH–N=CH–) confers unique chemical properties, including pH-sensitive tautomerism and coordination capabilities with metal ions . Its reactivity and stability are influenced by the electron-withdrawing nature of the pyridine ring and the conjugated aromatic system of benzaldehyde, which may resist reduction under certain conditions .
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
N-(benzylideneamino)pyridin-2-amine |
InChI |
InChI=1S/C12H11N3/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13-12/h1-10H,(H,13,15) |
InChI Key |
BPECCKRJFULQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=N2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Photochemical Reactions
Benzaldehyde pyridylhydrazone derivatives participate in photoinduced reactions when coordinated to transition metals. For instance:
-
Platinum Complex (Pt1) : [PtCl(L)] (where L = 2-(diphenylphosphino)benzaldehyde-2-pyridylhydrazone) undergoes dimerization and oxygenation under visible light (λ = 530 nm) in acetonitrile. The reaction mechanism involves:
| Reaction Component | Conditions | Product | Reference |
|---|---|---|---|
| [PtCl(L)] in CH₃CN | λ = 530 nm | Dimer + Oxygenated species |
In contrast, analogous nickel complexes show no photoreactivity under similar conditions, highlighting the metal-dependent behavior .
Formylation Reactions
This compound undergoes formylation at the hydrazone nitrogen or adjacent carbon atoms under specific conditions:
-
Reagents : DMF/POCl₃ at 0°C, followed by neutralization with NaHCO₃.
-
Mechanism :
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| This compound | DMF/POCl₃ | N-Formyl derivative | 85% |
| This compound | DMF/POCl₃ (prolonged heating) | C-Formyl derivative | 72% |
This reactivity is critical for synthesizing bioactive Schiff bases and functionalized hydrazones .
Coordination Chemistry
This compound acts as a bidentate ligand , coordinating through the pyridyl nitrogen and hydrazone imine nitrogen. Key applications include:
-
Metal Complexation : Forms stable complexes with Pt(II), Ni(II), and other transition metals.
-
Catalytic Activity : Metal-hydrazone complexes are explored in oxidation and reduction reactions, though specific catalytic data for this compound derivatives remain limited .
Acid/Base-Mediated Rearrangements
Under acidic conditions, this compound can undergo cyclization or decomposition :
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity with Reducing Agents
Benzaldehyde pyridylhydrazone differs significantly from simple aldehydes and ketones in reduction behavior. For example, benzaldehyde (a parent aldehyde) is reduced by ethylenediamine borane (EDAB) to phenylmethanol in 93% yield, while acetophenone (a ketone analog) yields only 68% 1-phenylethanol under identical conditions . This highlights the general trend that aldehydes are more reactive than ketones in EDAB-mediated reductions. However, conjugated systems like cinnamic aldehyde (an α,β-unsaturated aldehyde) resist double-bond reduction due to aromatic stabilization, yielding solely cinnamic alcohol . In contrast, this compound’s hydrazone group may alter its reducibility, though specific data are unavailable in the provided evidence.
| Compound | Type | Reduction Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Aldehyde | Phenylmethanol | 93 | |
| Acetophenone | Ketone | 1-Phenylethanol | 68 | |
| Cinnamic aldehyde | α,β-Unsaturated aldehyde | Cinnamic alcohol | 100 |
Chromatographic Behavior
This compound’s chromatographic retention can be inferred from related compounds. Benzaldehyde and methylbenzoate exhibit similar retention factors (k ≈ 1.0–1.1) on both ODS and Deltabond-CSC columns, suggesting comparable interactions with stationary phases .
Structural and Electronic Modifications
- Toxicity data for this compound remain incomplete, emphasizing the need for cautious handling .
- Benzaldehyde 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazone : Trifluoromethyl groups improve optical/electronic properties, making this derivative suitable for advanced materials. The hydrazone linkage here participates in tautomeric equilibria, which could be exploited in pH-responsive applications .
- Benzaldehyde 2-(5-bromo-1,6-dihydro-6-oxo-4-pyridazinyl)hydrazone : Bromo and oxo substituents may enhance halogen bonding and redox activity, distinguishing it from the pyridylhydrazone analog .
Volatile Organic Compound (VOC) Profiles
In food and aroma contexts, benzaldehyde is a key VOC in sourdough (from lipid oxidation and Maillard reactions) and oak mistletoes (imparting sweet, floral notes) .
Stability and Environmental Impact
This underscores a broader gap in understanding the environmental risks of hydrazone derivatives.
Q & A
Q. What are the common synthetic routes for benzaldehyde pyridylhydrazone, and how can reaction progress be monitored?
this compound is typically synthesized via condensation between benzaldehyde and pyridylhydrazine. A standard method involves refluxing equimolar amounts of benzaldehyde and pyridylhydrazine in ethanol or methanol under acidic or neutral conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-reaction, purification is achieved via recrystallization (e.g., using ethanol) or column chromatography. Structural confirmation requires FTIR (to identify C=N stretching at ~1600–1630 cm⁻¹) and ¹H NMR (to observe aldehyde proton disappearance and hydrazone NH proton signals) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FTIR : Identifies the C=N stretch (~1600–1630 cm⁻¹) and NH stretches (~3200–3300 cm⁻¹).
- ¹H/¹³C NMR : Confirms the absence of the aldehyde proton (δ ~9.8–10 ppm) and presence of hydrazone NH (δ ~8–10 ppm). Pyridyl ring protons appear as distinct multiplet signals in aromatic regions.
- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., m/z = [M+H]⁺) and fragmentation patterns to verify molecular weight and structure .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent contamination.
- Storage : Store in airtight containers under inert gas (N₂/Ar) to minimize oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve this compound yield and purity?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
- Catalysis : Acid catalysts (e.g., p-toluenesulfonic acid) or microwave-assisted synthesis can reduce reaction time.
- Stoichiometry : A slight excess of pyridylhydrazine (1.2 eq.) drives the reaction to completion.
- Temperature Control : Reflux at 80–90°C balances efficiency and side-product minimization. Validate optimization via HPLC or GC-MS to quantify purity .
Q. How can contradictions between spectroscopic data and expected hydrazone structure be resolved?
Discrepancies (e.g., unexpected NH signal splitting or missing C=N peaks) may arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : Resolves dynamic tautomeric equilibria (e.g., E/Z isomerism).
- X-ray Crystallography : Provides definitive structural confirmation.
- HPLC-PDA/MS : Detects and quantifies byproducts or unreacted starting materials .
Q. What methodologies are suitable for evaluating the biological activity of this compound?
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or enzyme inhibition studies (e.g., acetylcholinesterase for pesticidal potential).
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds.
- Comparative Studies : Benchmark against structurally similar hydrazones (e.g., benzaldehyde benzoyl hydrazone) to establish structure-activity relationships .
Q. How does the electronic nature of the pyridyl substituent influence the reactivity of this compound?
Q. Table 1: Key Spectral Data for this compound
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| FTIR | C=N: 1600–1630 cm⁻¹; NH: 3200–3300 cm⁻¹ | |
| ¹H NMR (DMSO-d6) | NH: δ 8.5–10 ppm; Pyridyl H: δ 7.5–8.5 ppm | |
| MS (ESI+) | [M+H]⁺: m/z calculated for C₁₂H₁₁N₃O |
Q. Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol (reflux) | 75–85% |
| Catalyst | p-TSA (5 mol%) | 90–95% |
| Reaction Time | 4–6 hrs (microwave: 30 min) | >90% |
| Molar Ratio | 1:1.2 (Benzaldehyde:Pyridylhydrazine) | 85–90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
